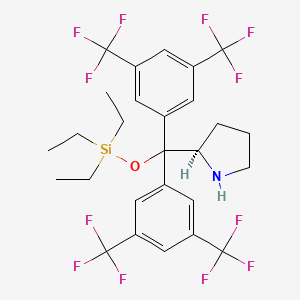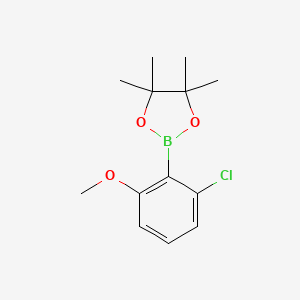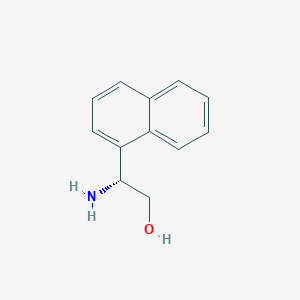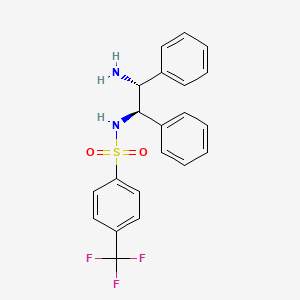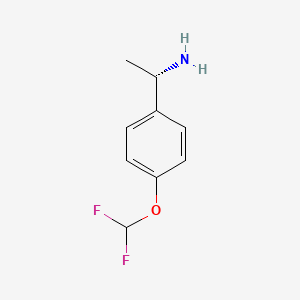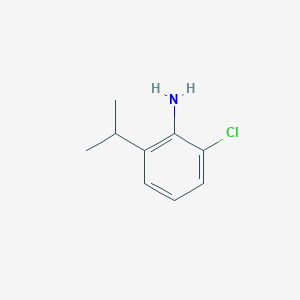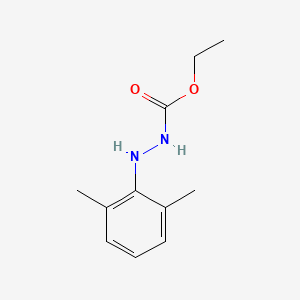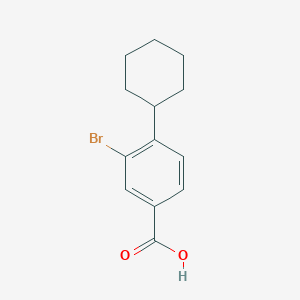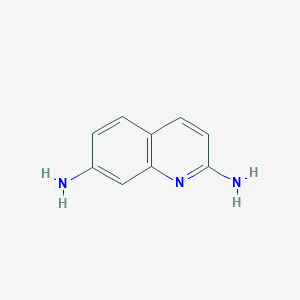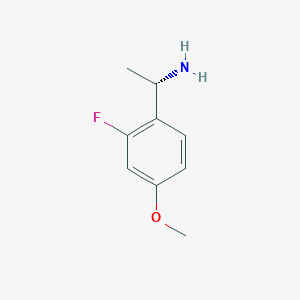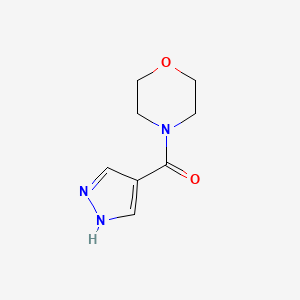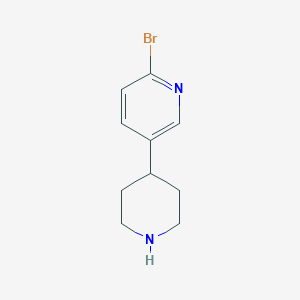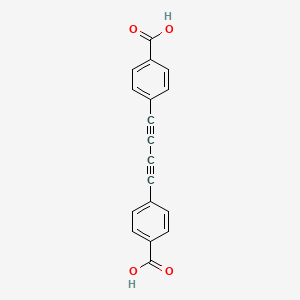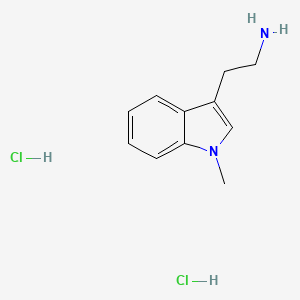
(3-(2-aminoethyl)-1-methylindole) 2hcl
Übersicht
Beschreibung
(3-(2-aminoethyl)-1-methylindole) 2hcl, also known as tryptamine hydrochloride, is a biogenic amine derived from the amino acid tryptophan. It is a monoamine alkaloid that plays a significant role in various biological processes. The compound consists of an indole ring structure with an ethylamine side chain, making it a crucial intermediate in the synthesis of several pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-aminoethyl)-1-methylindole) 2hcl typically involves the following steps:
Starting Material: The synthesis begins with indole, which undergoes a series of reactions to introduce the ethylamine side chain.
Alkylation: Indole is alkylated using ethyl bromide in the presence of a strong base such as sodium hydride to form 3-(2-bromoethyl)indole.
Amination: The 3-(2-bromoethyl)indole is then treated with ammonia or an amine source to introduce the amino group, forming 3-(2-aminoethyl)indole.
Methylation: The final step involves methylation of the indole nitrogen using methyl iodide to yield (3-(2-aminoethyl)-1-methylindole).
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(2-aminoethyl)-1-methylindole) 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
(3-(2-aminoethyl)-1-methylindole) 2hcl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various indole derivatives.
Biology: The compound is studied for its role as a neurotransmitter and its involvement in biological signaling pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, including antidepressants and antitumor agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of (3-(2-aminoethyl)-1-methylindole) 2hcl involves its interaction with various molecular targets and pathways:
Neurotransmitter Activity: The compound acts as a neurotransmitter by binding to specific receptors in the brain, influencing mood, cognition, and behavior.
Receptor Agonist: It functions as an agonist for serotonin receptors, modulating serotonin levels and affecting various physiological processes.
Cytotoxicity: The compound exhibits cytotoxic properties, making it useful in cancer research and the development of antitumor drugs
Vergleich Mit ähnlichen Verbindungen
(3-(2-aminoethyl)-1-methylindole) 2hcl can be compared with other similar compounds, such as:
Serotonin (5-hydroxytryptamine): Both compounds share a similar indole structure and act as neurotransmitters, but serotonin has a hydroxyl group at the 5-position.
Melatonin (5-methoxy-N-acetyltryptamine): Melatonin has an additional methoxy group and an acetyl group, which contribute to its role in regulating sleep-wake cycles.
Tryptamine: Tryptamine lacks the methyl group on the indole nitrogen, making it structurally simpler but functionally similar
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in the synthesis of various pharmacologically active compounds
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;;/h2-5,8H,6-7,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZBWUSDPOXPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674209 | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-96-2 | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


